molecular formula C5H5BO4 B3256588 2-Formylfuran-3-boronic acid CAS No. 27339-37-3

2-Formylfuran-3-boronic acid

Cat. No.: B3256588
CAS No.: 27339-37-3
M. Wt: 139.9 g/mol
InChI Key: HNZKMQIERIQJLK-UHFFFAOYSA-N
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Description

2-Formylfuran-3-boronic acid is an organoboron compound that features a furan ring substituted with a formyl group and a boronic acid group. This compound is of significant interest in organic synthesis due to its versatility and reactivity, particularly in Suzuki-Miyaura cross-coupling reactions. The presence of both formyl and boronic acid functionalities makes it a valuable intermediate in the synthesis of various complex molecules.

Mechanism of Action

Target of Action

2-Formylfuran-3-boronic acid is an organoboron compound that primarily targets the Suzuki–Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond-forming reaction .

Mode of Action

The Suzuki–Miyaura coupling reaction involves two key steps: oxidative addition and transmetalation . In the oxidative addition step, palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . In the transmetalation step, the this compound, which is formally nucleophilic, is transferred from boron to palladium .

Biochemical Pathways

The Suzuki–Miyaura coupling reaction is a key biochemical pathway affected by this compound . This reaction is used to conjoin chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The reaction conditions are exceptionally mild and functional group tolerant, making it a versatile tool in organic synthesis .

Pharmacokinetics

It’s known that the slow release rate of the active boronic acid allows it to stay in low concentration, which leads to a favorable partitioning between cross-coupling and oxidative homo-coupling . The low concentration of boronic acid also reduces the absolute rate of protodeboronation, which is highly useful for the coupling of unstable substrates .

Result of Action

The result of the action of this compound is the formation of new carbon–carbon bonds via the Suzuki–Miyaura coupling reaction . This enables the synthesis of a wide range of organic molecules, including heterocyclic compounds , and contributes to the synthesis of metal-organic frameworks (MOFs), which find wide-ranging applications in catalysis, sensing, and drug delivery .

Action Environment

The action of this compound can be influenced by environmental factors. For instance, it’s known to be air sensitive and should be stored away from air and oxidizing agents . It’s also recommended to ensure adequate ventilation during its use to avoid ingestion and inhalation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2-Formylfuran-3-boronic acid can be synthesized through several methods. One common approach involves the borylation of 2-formylfuran using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst. The reaction typically proceeds under mild conditions, often at room temperature, and in the presence of a base such as potassium carbonate.

Industrial Production Methods: Industrial production of this compound often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the product may involve crystallization or chromatography techniques to ensure high purity.

Chemical Reactions Analysis

Types of Reactions: 2-Formylfuran-3-boronic acid undergoes various chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The formyl group can be reduced to a hydroxymethyl group using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The boronic acid group can participate in Suzuki-Miyaura cross-coupling reactions with aryl or vinyl halides to form carbon-carbon bonds.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Suzuki-Miyaura Coupling: Palladium catalyst, aryl or vinyl halides, base (e.g., potassium carbonate).

Major Products Formed:

    Oxidation: 2-Furancarboxylic acid.

    Reduction: 2-Hydroxymethylfuran-3-boronic acid.

    Suzuki-Miyaura Coupling: Various biaryl or aryl-vinyl compounds.

Scientific Research Applications

2-Formylfuran-3-boronic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and polymers. It also plays a role in the synthesis of nanomaterials such as carbon nanotubes and graphene.

    Biology: The compound is employed in the development of biologically active molecules, including enzyme inhibitors and pharmaceuticals.

    Medicine: It is used in the synthesis of drug candidates and therapeutic agents, particularly those targeting cancer and infectious diseases.

    Industry: The compound is utilized in the production of advanced materials, including metal-organic frameworks (MOFs) for catalysis, sensing, and drug delivery.

Comparison with Similar Compounds

  • 3-Formylphenylboronic acid
  • 4-Formylphenylboronic acid
  • 2-Furanylboronic acid

Comparison: 2-Formylfuran-3-boronic acid is unique due to the presence of both a formyl group and a boronic acid group on a furan ring. This combination of functionalities allows for diverse reactivity and makes it a versatile intermediate in organic synthesis. In comparison, 3-formylphenylboronic acid and 4-formylphenylboronic acid have similar functionalities but are based on a phenyl ring, which can lead to different reactivity and applications. 2-Furanylboronic acid lacks the formyl group, limiting its reactivity compared to this compound.

Properties

IUPAC Name

(2-formylfuran-3-yl)boronic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H5BO4/c7-3-5-4(6(8)9)1-2-10-5/h1-3,8-9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNZKMQIERIQJLK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=C(OC=C1)C=O)(O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H5BO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901296411
Record name B-(2-Formyl-3-furanyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901296411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

27339-37-3
Record name B-(2-Formyl-3-furanyl)boronic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=27339-37-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name B-(2-Formyl-3-furanyl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901296411
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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